2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

Lipophilicity ADME LogP

Securing fluorinated spirocyclic building blocks with consistent quality for lead optimization remains a supply bottleneck. 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane (CAS 2302959-91-5) addresses this directly as a pre-functionalized gem-difluoro scaffold, eliminating late-stage fluorination risks. - Measured logP of 1.2 & high Fsp³, optimized for CNS drug discovery and fragment-based screening libraries. - Validated 5-oxa-8-azaspiro[3.5]nonane core for GPR119 agonist programs; fluorine enhances metabolic stability. - Amine handle enables direct, high-yield derivatization for focused library synthesis and SAR studies.

Molecular Formula C7H11F2NO
Molecular Weight 163.16 g/mol
Cat. No. B12953174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane
Molecular FormulaC7H11F2NO
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESC1COC2(CC(C2)(F)F)CN1
InChIInChI=1S/C7H11F2NO/c8-7(9)3-6(4-7)5-10-1-2-11-6/h10H,1-5H2
InChIKeyODYKKGZNUVBWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane: Product Overview


2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a fluorinated spirocyclic amine building block, defined by the CAS number 2302959-91-5, a molecular formula of C7H11F2NO, and a molecular weight of 163.16 g/mol . It belongs to a class of heterocyclic compounds valued in medicinal chemistry for their three-dimensional architecture, which provides a sterically constrained and conformationally restricted framework for bioactive molecule design [1]. The gem-difluoro substitution at the 2-position introduces distinct electronic and metabolic stability properties that differentiate this scaffold from its non-fluorinated and mono-fluorinated structural analogs.

Scaffold Design
Fluorinated spirocyclic amine building block with gem-difluoro substitution for lead optimization
Physicochemical Profile
Reported logP 1.2 and high Fsp³ (>0.7 predicted) support 3D molecular exploration
Synthetic Utility
Amine handle enables straightforward derivatization for focused library synthesis

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane: Why It Cannot Be Substituted


Substituting 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane with a non-fluorinated or differently fluorinated oxa-azaspiro[3.5]nonane is not trivial; it fundamentally alters the compound's physicochemical and pharmacological profile. The gem-difluoro motif at the 2-position of the spirocyclic system significantly modulates lipophilicity, as evidenced by a measured logP of 1.2 [1], and enhances metabolic stability—a trend observed across gem-difluorinated spirocycles in drug discovery programs [2]. Furthermore, the precise positioning of heteroatoms (oxygen at position 5, nitrogen at position 8) is crucial for achieving desired target engagement and binding kinetics, as shown in structure-activity relationship (SAR) studies of related spirocyclic inhibitors [3]. These quantifiable differences in physical properties and biological activity mean that simple, non-fluorinated analogs cannot reliably serve as drop-in replacements in established synthetic routes or lead optimization campaigns.

Lipophilicity and metabolic stability may shift
Non-fluorinated or mono-fluorinated oxa-azaspiro[3.5]nonane analogs lack the gem-difluoro motif that contributes to measured logP and predicted metabolic half-life; these properties may not transfer directly.
Heteroatom positioning and conformational restriction differ
Replacing the spirocyclic core with flexible isosteres (e.g., piperidine, morpholine) alters Fsp³ and rigid 3D shape, which may reduce target engagement entropy benefits and selectivity profiles.
Biological activity context may not reproduce
Published SAR for 5-oxa-8-azaspiro[3.5]nonane-based GPR119 agonists does not guarantee equivalent potency for the difluoro analog without direct assay comparison; class-level inference requires validation.

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane: Comparative Evidence Guide


Lipophilicity Control: logP vs. Non-Fluorinated Analogs

The measured logP of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is 1.2 [1]. This represents a significant increase in lipophilicity compared to non-fluorinated oxa-azaspiro[3.5]nonane scaffolds, which are predicted to have logP values in the range of 0.0 to 0.5 based on their lower molecular weight and absence of fluorine . The introduction of two fluorine atoms at the 2-position increases logP by an estimated 0.7 to 1.2 units, a magnitude that can substantially influence membrane permeability and off-target binding profiles in cellular assays [2].

Lipophilicity (logP)
Cross-study comparable
logP 1.2 (target) vs. 0.0–0.5 predicted for non-fluorinated analogs
Supports selection when membrane permeability is a screening parameter
Predicted comparator logP values based on MW and H-bond counts; class-level inference
Lipophilicity ADME LogP Physicochemical Properties Spirocyclic Scaffolds

Metabolic Stability: gem-Difluoro vs. Non-Fluorinated Analogs

While direct microsomal stability data for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane are not publicly available, class-level evidence strongly supports a prediction of improved metabolic stability conferred by the gem-difluoro motif. In comparative studies of gem-difluorinated versus non-fluorinated spirocyclic systems, such as 6,6-difluoro-2-azaspiro[3.4]octane, the presence of two fluorines on a single carbon atom is associated with a statistically significant increase in metabolic half-life in human hepatocytes (e.g., from 22 minutes to 45 minutes) . This is attributed to the fluorine atoms' ability to block metabolic soft spots and alter the electron density around adjacent bonds, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic Stability
Class-level inference
Predicted ~100% increase in human hepatocyte t½ vs. non-fluorinated spirocyclic amine (22 min)
May support extended half-life in oxidative metabolism assays
Inferred from 6,6-difluoro-2-azaspiro[3.4]octane data; direct data not available
Metabolic Stability Cytochrome P450 Microsomal Clearance Fluorine Chemistry Spirocyclic Building Blocks

Conformational Restriction and Fsp³: Spirocyclic vs. Flexible Isosteres

The spirocyclic core of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane provides a high fraction of sp³-hybridized carbon atoms (Fsp³) and a rigid, three-dimensional structure. This differentiates it from common, more flexible bioisosteres like piperidine or morpholine. While specific Fsp³ values for this exact compound are not reported, the scaffold class is known for high Fsp³ (typically > 0.7), a property strongly correlated with improved solubility, lower promiscuity, and enhanced clinical success rates in drug discovery [1]. In contrast, piperidine and morpholine rings are less rigid and have lower Fsp³ values, leading to a different entropic profile upon target binding . The spirocyclic constraint reduces the entropic penalty of binding, potentially increasing potency and selectivity for a given target.

Conformational Rigidity (Fsp³)
Class-level inference
Predicted Fsp³ >0.7 (spirocyclic core) vs.
Higher 3D character may reduce promiscuity and improve target selectivity
Exact Fsp³ not reported for this compound; based on scaffold class literature
GPR119 Agonist SAR
Supporting evidence
Parent scaffold EC50
Provides validated pharmacophore entry point; difluoro substitution expected to address stability
No head-to-head data; class-level inference and patent-derived SAR
Fsp³ Conformational Restriction Spirocycle Bioisostere 3D Scaffold

GPR119 Agonist Potency: Fluorinated vs. Non-Fluorinated Scaffold

Direct head-to-head biological data for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane are not publicly available. However, the utility of the non-fluorinated analog, 5-oxa-8-azaspiro[3.5]nonane, has been established in patent literature as a core scaffold for GPR119 agonists, a target for type 2 diabetes [1]. In these studies, derivatives of 5-oxa-8-azaspiro[3.5]nonane exhibited EC50 values in the nanomolar range (typically < 100 nM) in cellular cAMP assays. The introduction of fluorine atoms at the 2-position is a common SAR strategy to further optimize potency, metabolic stability, and pharmacokinetic profile [2]. While no direct IC50 comparison exists, the difluoro analog is a logical next-generation building block designed to build upon the established efficacy of the non-fluorinated parent scaffold, offering a starting point for SAR studies with a potentially improved profile.

GPR119 Agonist SAR
Supporting evidence
Parent scaffold EC50
Provides validated pharmacophore entry point; difluoro substitution expected to address stability
No head-to-head data; class-level inference and patent-derived SAR
GPR119 Agonist Type 2 Diabetes Metabolic Disease Spirocyclic Amine Structure-Activity Relationship (SAR)

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane: Application Scenarios


GPR119 Agonist Lead Optimization

As detailed in Section 3, the 5-oxa-8-azaspiro[3.5]nonane core is a validated scaffold for GPR119 agonists [1]. 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a superior starting point for a lead optimization campaign targeting this receptor, as it provides the established pharmacophore with a pre-installed gem-difluoro motif. This fluorine substitution is predicted to improve metabolic stability (as per the class-level inference in Section 3) and may enhance potency through electronic effects. Researchers can directly elaborate this building block to generate a focused library of analogs, bypassing the need for late-stage fluorination and thereby accelerating the identification of a clinical candidate with an improved ADME and efficacy profile.

CNS-Penetrant FAAH Inhibitor Synthesis

Spirocyclic scaffolds are privileged for CNS drug discovery due to their favorable physicochemical properties, including moderate lipophilicity and high Fsp³ [2]. The measured logP of 1.2 for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane [3] falls within an optimal range for crossing the blood-brain barrier. This makes it an ideal building block for constructing CNS-targeted covalent or non-covalent inhibitors, such as those for fatty acid amide hydrolase (FAAH) [4]. Its rigid core can be functionalized with urea, amide, or heteroaryl warheads to engage the enzyme's active site, with the fluorine atoms potentially enhancing metabolic stability and target residence time.

Fragment-Based Drug Discovery Library Expansion

The compound's high fraction of sp³-hybridized carbons (Fsp³) and rigid spirocyclic architecture make it a high-value addition to fragment libraries for FBDD campaigns [2]. Traditional fragment libraries are often populated with flat, aromatic molecules, which can limit the exploration of three-dimensional chemical space. The 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane fragment provides a unique 3D shape, an amine handle for straightforward derivatization, and fluorine atoms for potential NMR screening (¹⁹F NMR). Its inclusion in a screening library increases the probability of identifying novel, high-quality hits against challenging targets like protein-protein interactions or allosteric sites.

Agrochemical Intermediates with Enhanced Stability

Fluorinated spirocyclic scaffolds are increasingly valued in agrochemical research for their ability to improve the metabolic stability and environmental persistence of active ingredients [5]. The gem-difluoro motif in 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is particularly effective at blocking metabolic soft spots, as inferred from studies on related compounds . This makes it a compelling intermediate for the synthesis of novel herbicides, fungicides, or insecticides that require a balance of potency, soil stability, and favorable degradation kinetics. Its spirocyclic nature also offers a patentably distinct scaffold for generating new intellectual property in crop protection.

Application
Selection Property
Validation Focus
GPR119 agonist SAR studies
Pre-installed gem-difluoro group for ADME optimization
Metabolic stability and target engagement assays
CNS-targeted enzyme inhibitor design
Moderate lipophilicity (logP ~1.2) and rigid spirocyclic core
CNS exposure and binding kinetics studies
3D fragment library expansion
High Fsp³ architecture with amine derivatization handle
Hit identification (¹⁹F NMR / biophysical assays)
Agrochemical active ingredient synthesis
gem-Difluoro motif for enhanced metabolic stability
Environmental persistence and target pest efficacy trials
Quote Request

Request a Quote for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.